1-(Piperidin-4-yl)azetidin-3-ol hydrochloride

Purity Quality Control Reproducibility

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 1443624-48-3) is a bifunctional saturated heterocyclic building block defined by a piperidine ring connected via its 4-position to the nitrogen of an azetidin-3-ol ring, supplied as the hydrochloride salt. With a molecular weight of 192.69 g/mol and the molecular formula C₈H₁₇ClN₂O, it serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and as a rigid, non-linear linker in proteolysis-targeting chimeras (PROTACs).

Molecular Formula C8H17ClN2O
Molecular Weight 192.69
CAS No. 1443624-48-3
Cat. No. B2602269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)azetidin-3-ol hydrochloride
CAS1443624-48-3
Molecular FormulaC8H17ClN2O
Molecular Weight192.69
Structural Identifiers
SMILESC1CNCCC1N2CC(C2)O.Cl
InChIInChI=1S/C8H16N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h7-9,11H,1-6H2;1H
InChIKeyJSCXZOWUBFIUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 1443624-48-3): A Rigid Piperidine-Azetidine Scaffold for Medicinal Chemistry and PROTAC Linker Design


1-(Piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 1443624-48-3) is a bifunctional saturated heterocyclic building block defined by a piperidine ring connected via its 4-position to the nitrogen of an azetidin-3-ol ring, supplied as the hydrochloride salt [1]. With a molecular weight of 192.69 g/mol and the molecular formula C₈H₁₇ClN₂O, it serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors and as a rigid, non-linear linker in proteolysis-targeting chimeras (PROTACs) [2]. Its rigid scaffold provides conformational restriction which is a crucial parameter for modulating physicochemical and pharmacological properties of drug candidates.

Synthetic utility PROTAC linker and JAK inhibitor intermediate
Conformational restriction Rigid piperidine-azetidine geometry for defined spatial orientation
Salt form Hydrochloride salt for enhanced aqueous solubility in solution-phase reactions

Procurement Risk of Substituting 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride with Generic Piperidine or Azetidine Linkers


Generic substitution with common piperidine- or azetidine-based building blocks, such as 4-hydroxypiperidine or simple azetidin-3-ol derivatives, is not scientifically valid for applications requiring the specific rigid, angular geometry of this scaffold. The precise 1,4-substitution pattern of the piperidine ring onto the azetidine nitrogen creates a unique vector angle and distance that is critical for binding in JAK1 inhibitor pharmacophores and for achieving the optimal ternary complex geometry in PROTAC molecules [1]. Furthermore, the hydrochloride salt form is deliberately chosen for its enhanced aqueous solubility (12.5 mg/mL) and stability during storage and coupling reactions, which is a critical handling parameter not guaranteed by the free base or alternative salt forms . Using a near-analog without this exact connectivity or counterion can lead to significant differences in reaction kinetics, intermediate stability, and the biological activity of final conjugates.

Specific 1,4-piperidine-azetidine connectivity is critical for pharmacophore geometry; near-analogs may alter vector angle and binding.

Loss of conformational rigidity with flexible linkers may hinder stable ternary complex formation in PROTAC applications.

Hydrochloride salt provides known solubility and stability; free base or alternative salts may differ in handling and reaction kinetics.

Quantitative Differentiation Guide for 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride (CAS 1443624-48-3) Selection


High Purity Profile for Reliable Synthesis

For procurement of research-grade building blocks, the guaranteed purity of the target compound is a primary differentiator. 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride supplied by major vendors meets a standard purity specification of 98%, characterized by NMR, HPLC, and GC to ensure batch-to-batch consistency, a critical factor for reproducible synthetic outcomes in milligram to multi-gram scale reactions .

Purity Specification
Reported
98%
Reduces side reactions and simplifies purification
Supplier-reported specification; batch verification recommended
Purity Quality Control Reproducibility

Defined Aqueous Solubility Advantage of the Hydrochloride Salt

The hydrochloride salt form offers a quantifiable solubility advantage in aqueous media, a key parameter for performing reactions in polar solvents or for early-stage biological assays. The measured solubility of 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride is 12.5 mg/mL . While the exact solubility of the free base (CAS 1147423-04-8) is less commonly reported with this precision, the general principle of salt formation is well-established to enhance aqueous solubility for heterocyclic amines, making this form more readily applicable in standard laboratory protocols.

Aqueous Solubility
Class-level inference
12.5 mg/mL
Enables solution-phase synthesis and biological assays
Class-level inference; free base solubility expected lower
Solubility Salt Selection Formulation

Structural Rigidity as a Key Parameter for PROTAC Linker Performance

The rigid [3.1.0]-azabicyclic-like geometry of the piperidin-4-yl-azetidine scaffold is specifically utilized to impart conformational restriction in PROTAC degraders. While a direct quantitative comparison for this exact linker is not available in public literature, the strategy of 'linker rigidification' has been shown in multiple PROTAC programs to significantly improve degradation potency (DC50) and metabolic stability. For instance, introducing rigid linkers in BTK PROTACs resulted in highly potent degraders with DC50 values of 7.0 nM and Dmax of 96% [1]. This compound serves as the precursor to such rigidified scaffolds, providing a key advantage over flexible PEG or alkyl linkers that can adopt numerous conformations, potentially leading to higher entropic penalties and lower degradation efficiency.

Rigid Linker Strategy
Cross-study comparable
DC50 7.0 nM (BTK PROTAC)
Supports rigid scaffold selection for PROTAC design
Not a direct measurement of this building block; cross-study comparison
PROTAC Linker Rigidity Ternary Complex DC50

Validated Use as a Key Intermediate in a High-Affinity JAK1 Inhibitor Pharmacophore

The piperidin-4-yl azetidine core is a crucial structural component of the selective JAK1 inhibitor itacitinib, which demonstrates an IC50 of 2 nM for JAK1 and >20-fold selectivity over JAK2 . The building block 1-(piperidin-4-yl)azetidin-3-ol serves as a direct precursor for constructing this core . This predefined, rigid scaffold enables the precise spatial orientation required for potent and selective kinase inhibition, a feature that would be lost if a more flexible or isomerically different starting material were used. The resulting pharmacophore's performance demonstrates the value of the building block's specific geometry.

JAK1 Pharmacophore
Class-level inference
JAK1 IC50 2 nM (itacitinib)
Structurally verified entry into selective JAK1 inhibitor core
Performance of derived inhibitor, not the building block itself
JAK1 Inhibitor Kinase Selectivity Itacitinib IC50

Optimal Scientific Procurement and Application Scenarios for 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride


Synthesis of Rigid, Non-Linear Linker Modules in PROTAC Degrader Development

This compound is ideal for medicinal chemistry teams designing heterobifunctional degraders where a rigid, angular linker is required to connect a target protein ligand and an E3 ligase binder. Its defined geometry can help restrict conformational freedom to favor the formation of a stable ternary complex, a strategy supported by evidence that linker rigidification can lead to potent degradation with DC50 values in the low nanomolar range . The hydrochloride salt form ensures immediate solubility for amide coupling or reductive amination reactions.

Scaffold Hopping and Lead Optimization into the Janus Kinase 1 (JAK1) Pharmacophore

For programs targeting JAK1-mediated signaling, this building block provides a direct synthetic route to the core architecture of clinical-stage inhibitors like itacitinib . Its procurement allows for the rapid exploration of structure-activity relationships (SAR) by derivatizing the piperidine and azetidine nitrogen atoms, a critical step in optimizing for potency (target IC50 <5 nM) and kinome-wide selectivity, which is a well-established outcome for this scaffold class [1].

Creation of Focused Fragment Libraries for Biophysical Screening

The compound's unique combination of a hydrogen-bond donor (azetidin-3-ol), a basic amine (piperidine), and a three-dimensional, saturated scaffold makes it an excellent fragment for library design. Its high purity (98%) and known solubility (12.5 mg/mL) meet the stringent requirements for fragment-based screening by NMR or SPR, where precise concentration and minimal impurities are essential for reliable hit identification .

Investigating Conformational Restriction in Neuroscience Receptor Ligands

The rigid spiro-like structure is valuable for synthesizing ligands targeting central nervous system (CNS) receptors, where conformational constraint can enhance target selectivity and metabolic stability. The scaffold's structural features are similar to molecules that interact with neurotransmitter receptors, making it a strategic starting point for developing agents for neurological conditions .

Application
Selection Property
Validation Focus
Rigid PROTAC linker synthesis
Piperidine-azetidine geometry provides conformational restriction
Ternary complex formation geometry and degradation potency
JAK1 inhibitor pharmacophore exploration
Direct intermediate for selective JAK1 inhibitor core
Kinase selectivity profiling and SAR around piperidine/azetidine nitrogens
Fragment-based screening library design
Saturated, 3D scaffold with H-bond donor and basic amine
Binding affinity and hit confirmation by NMR or SPR
CNS receptor ligand conformation studies
Rigid spiro-like core for target selectivity and metabolic stability
Receptor binding assays and selectivity panels
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